
(R)-2-Methyl-2-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methyl-2-phenylmorpholine is a chiral morpholine derivative characterized by the presence of a methyl and a phenyl group attached to the nitrogen atom of the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methyl-2-phenylmorpholine typically involves the reaction of morpholine with a suitable phenyl and methyl source under controlled conditions. One common method is the alkylation of morpholine with methyl iodide and phenyl magnesium bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of ®-2-Methyl-2-phenylmorpholine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation and recrystallization are employed to obtain the final product with the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Methyl-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the phenyl or methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of ®-2-Methyl-2-phenylmorpholine.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
®-2-Methyl-2-phenylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-Methyl-2-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the chiral center allows for selective binding to enantiomer-specific sites, influencing the overall biological activity. The pathways involved may include modulation of enzyme activity, alteration of receptor signaling, and interference with metabolic processes.
Comparaison Avec Des Composés Similaires
(S)-2-Methyl-2-phenylmorpholine: The enantiomer of ®-2-Methyl-2-phenylmorpholine, with similar chemical properties but different biological activities.
2-Methylmorpholine: Lacks the phenyl group, resulting in different reactivity and applications.
2-Phenylmorpholine: Lacks the methyl group, affecting its chemical behavior and uses.
Uniqueness: ®-2-Methyl-2-phenylmorpholine is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and enantioselective reactions. Its dual functional groups (methyl and phenyl) provide versatility in chemical modifications and applications across various fields.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(2R)-2-methyl-2-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-11(9-12-7-8-13-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t11-/m0/s1 |
Clé InChI |
NCMLYFQBONKWAE-NSHDSACASA-N |
SMILES isomérique |
C[C@]1(CNCCO1)C2=CC=CC=C2 |
SMILES canonique |
CC1(CNCCO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)
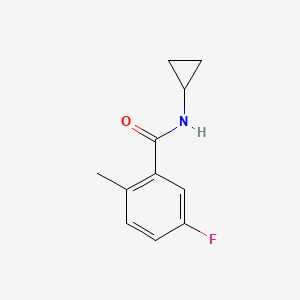



![Imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B14023797.png)
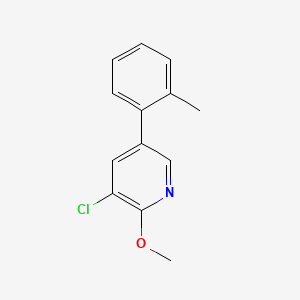
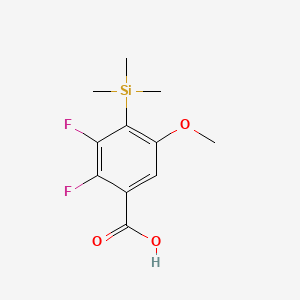
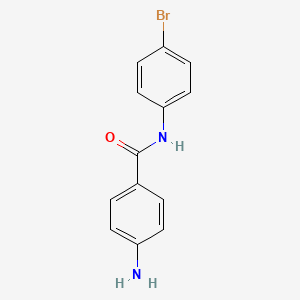
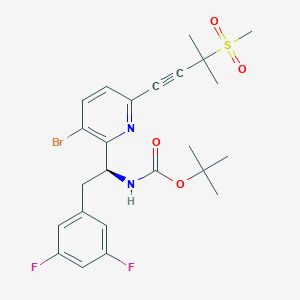
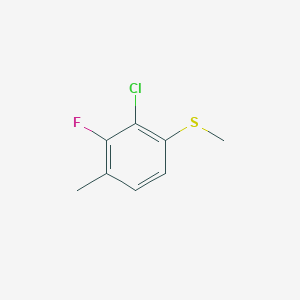
![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)
![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
